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  • Product: 3-iodo-1-methyl-5-nitro-1H-indazole
  • CAS: 1315577-17-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-iodo-1-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of a proposed synthetic pathway for 3-iodo-1-methyl-5-nitro-1H-indazole, a heterocyclic compound of in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-iodo-1-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The indazole scaffold is a prominent feature in numerous biologically active molecules, and the specific substitution pattern of this target molecule offers a versatile platform for further chemical exploration. This document outlines a logical and experimentally sound multi-step synthesis, drawing upon established methodologies for the functionalization of indazole rings. Key transformations, including N-methylation, nitration, and iodination, are discussed in detail, with a focus on the underlying chemical principles, reaction optimization, and potential challenges. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel indazole derivatives.

Introduction: The Significance of Functionalized Indazoles

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The indazole nucleus is considered a bioisostere of indole, capable of forming crucial hydrogen bond interactions with biological targets.[2] Consequently, indazole-containing compounds have been developed as potent inhibitors of various enzymes, such as kinases, and as antagonists for a range of receptors.

The target molecule, 3-iodo-1-methyl-5-nitro-1H-indazole, incorporates several key structural features that make it a valuable intermediate for drug discovery programs:

  • The indazole core provides a rigid scaffold that can be appropriately decorated with various functional groups to modulate biological activity.

  • The iodo group at the C3 position serves as a versatile synthetic handle for introducing further molecular complexity through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.[3]

  • The nitro group at the C5 position is a strong electron-withdrawing group that can influence the electronic properties of the molecule and can also be reduced to an amino group, providing another point for derivatization.

  • The methyl group at the N1 position can enhance metabolic stability and modulate the physicochemical properties of the final compounds.

This guide will detail a plausible and efficient synthetic route to 3-iodo-1-methyl-5-nitro-1H-indazole, providing the necessary experimental details and theoretical background to enable its successful preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of 3-iodo-1-methyl-5-nitro-1H-indazole can be logically approached through a multi-step sequence starting from a readily available precursor. A proposed and efficient route involves the initial N-methylation of 5-nitro-1H-indazole, followed by direct iodination at the C3 position. An alternative, though potentially more complex, route could involve the Sandmeyer reaction starting from a corresponding amino-indazole. This guide will focus on the more direct approach.

Synthetic Pathway 5-Nitro-1H-indazole 5-Nitro-1H-indazole 1-Methyl-5-nitro-1H-indazole 1-Methyl-5-nitro-1H-indazole 5-Nitro-1H-indazole->1-Methyl-5-nitro-1H-indazole  N-Methylation 3-iodo-1-methyl-5-nitro-1H-indazole 3-iodo-1-methyl-5-nitro-1H-indazole 1-Methyl-5-nitro-1H-indazole->3-iodo-1-methyl-5-nitro-1H-indazole  Iodination

Caption: Proposed two-step synthesis of 3-iodo-1-methyl-5-nitro-1H-indazole.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-nitro-1H-indazole

The N-methylation of 5-nitro-1H-indazole is a crucial first step. The regioselectivity of this reaction is a key consideration, as methylation can occur at either the N1 or N2 position of the indazole ring. Generally, N1-alkylation is favored under basic conditions.

Reaction Scheme:

Protocol:

  • To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at room temperature.

  • Stir the resulting suspension for 30 minutes to ensure the formation of the indazolide anion.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-nitro-1H-indazole.

Discussion of Experimental Choices:

  • Base and Solvent: The choice of base and solvent is critical for achieving high regioselectivity and yield. Stronger bases like NaH in DMF will readily deprotonate the indazole, while milder bases like K₂CO₃ in acetonitrile can also be effective.

  • Alkylating Agent: Methyl iodide is a commonly used and effective methylating agent. Other reagents like dimethyl sulfate could also be employed.

  • Purification: The separation of N1 and N2 isomers can sometimes be challenging. Column chromatography is typically effective for isolating the desired N1-methylated product.

Step 2: Synthesis of 3-iodo-1-methyl-5-nitro-1H-indazole

The direct iodination of the C3 position of the indazole ring is a well-established transformation. The C3 position is susceptible to electrophilic substitution.

Reaction Scheme:

Protocol:

  • Dissolve 1-methyl-5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes.

  • Add molecular iodine (I₂, 1.2 eq) portion-wise to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.[4] The reaction progress should be monitored by TLC.

  • After completion, pour the reaction mixture into cold deionized water.

  • Quench any excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color disappears.[4]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-iodo-1-methyl-5-nitro-1H-indazole.[4]

Discussion of Experimental Choices:

  • Iodinating Agent: Molecular iodine is a readily available and effective iodinating agent for this transformation.

  • Base: The presence of a base like potassium carbonate is often necessary to facilitate the reaction, likely by deprotonating the C3 position to some extent or by neutralizing any HI formed.

  • Reaction Conditions: The reaction is typically carried out at room temperature for an extended period to ensure complete conversion.

Alternative Synthetic Strategy: The Sandmeyer Reaction

An alternative approach to introduce the iodo group at the C3 position is through a Sandmeyer reaction.[5][6] This would involve the synthesis of 3-amino-1-methyl-5-nitro-1H-indazole as a key intermediate.

Sandmeyer Pathway 1-Methyl-5-nitro-1H-indazole-3-amine 1-Methyl-5-nitro-1H-indazole-3-amine Diazonium Salt Diazonium Salt 1-Methyl-5-nitro-1H-indazole-3-amine->Diazonium Salt  Diazotization (NaNO2, HCl) 3-iodo-1-methyl-5-nitro-1H-indazole 3-iodo-1-methyl-5-nitro-1H-indazole Diazonium Salt->3-iodo-1-methyl-5-nitro-1H-indazole  Sandmeyer Reaction (KI)

Caption: Alternative Sandmeyer route to the target compound.

This route involves the diazotization of the 3-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7][8] Subsequent treatment of the diazonium salt with potassium iodide would then yield the desired 3-iodo product. While this method is powerful, it requires the successful synthesis of the 3-amino-indazole precursor, which may add extra steps to the overall sequence.

Data Summary and Characterization

The following table summarizes the key reagents and expected product information for the proposed primary synthetic route.

StepStarting MaterialReagentsProductMolecular FormulaMolecular Weight ( g/mol )
15-Nitro-1H-indazoleK₂CO₃, CH₃I, DMF1-Methyl-5-nitro-1H-indazoleC₈H₇N₃O₂177.16
21-Methyl-5-nitro-1H-indazoleI₂, K₂CO₃, DMF3-iodo-1-methyl-5-nitro-1H-indazoleC₈H₆IN₃O₂303.06

Characterization:

The successful synthesis of the final product should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: To confirm the presence of the methyl group and the aromatic protons with the expected chemical shifts and coupling constants.

  • ¹³C NMR: To verify the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present, such as the nitro group.

Safety Considerations

  • Methyl iodide is a toxic and volatile substance and should be handled with extreme care in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of 3-iodo-1-methyl-5-nitro-1H-indazole. The proposed two-step sequence, involving N-methylation and subsequent C3-iodination, is based on well-established and reliable chemical transformations. By providing a thorough discussion of the experimental protocols, rationale for reagent selection, and alternative strategies, this document aims to equip researchers with the necessary information to successfully synthesize this valuable building block for application in drug discovery and medicinal chemistry.

Sources

Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 3-iodo-1-methyl-5-nitro-1H-indazole

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-iodo-1-methyl-5-nitro-1H-indazole (CAS No. 1315577-17-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-iodo-1-methyl-5-nitro-1H-indazole (CAS No. 1315577-17-3). While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues to present a scientifically grounded resource for researchers, scientists, and drug development professionals. The guide covers a plausible synthetic pathway, predicted spectroscopic characteristics, and a detailed exploration of its potential in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of iodo, methyl, and nitro functionalities on this core makes 3-iodo-1-methyl-5-nitro-1H-indazole a valuable, albeit under-documented, building block for the synthesis of novel chemical entities.[1][2]

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole nucleus is a prominent feature in a multitude of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The functionalization of the indazole core is a key strategy in the development of novel therapeutic agents.[3] Specifically, the introduction of a halogen, such as iodine, at the C3 position provides a versatile handle for further molecular elaboration through various cross-coupling reactions.[3] The subject of this guide, 3-iodo-1-methyl-5-nitro-1H-indazole, incorporates several key features that make it a molecule of significant interest:

  • The 3-Iodo Group: This functionality is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency.[4]

  • The 5-Nitro Group: As a strong electron-withdrawing group, the nitro functionality enhances the reactivity of the C3-iodo bond towards oxidative addition in palladium(0) catalytic cycles, a critical step in many cross-coupling reactions.[5]

  • The 1-Methyl Group: The methylation of the indazole nitrogen at the N1 position prevents potential complications arising from the acidic N-H proton in cross-coupling reactions, which can interfere with the catalytic cycle.[5][6]

This guide will delve into the synthesis of this strategically functionalized indazole and explore its anticipated reactivity, providing a roadmap for its utilization in synthetic chemistry and drug discovery programs.

Synthesis of 3-iodo-1-methyl-5-nitro-1H-indazole: A Proposed Pathway

Synthetic_Pathway 1-Methyl-5-nitro-1H-indazole 1-Methyl-5-nitro-1H-indazole Iodination_Reagents I₂, K₂CO₃, DMF 1-Methyl-5-nitro-1H-indazole->Iodination_Reagents Step 1: Iodination 3-iodo-1-methyl-5-nitro-1H-indazole 3-iodo-1-methyl-5-nitro-1H-indazole Iodination_Reagents->3-iodo-1-methyl-5-nitro-1H-indazole

Caption: Proposed synthetic pathway for 3-iodo-1-methyl-5-nitro-1H-indazole.

Step 1: Iodination of 1-methyl-5-nitro-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.[3] This transformation can be effectively achieved using molecular iodine in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • To a solution of 1-methyl-5-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add molecular iodine (1.2 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Quench any excess iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the brown color dissipates.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

While experimental data for 3-iodo-1-methyl-5-nitro-1H-indazole is scarce, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Justification
CAS Number 1315577-17-3[8]
Molecular Formula C₈H₆IN₃O₂[9]
Molecular Weight 303.06 g/mol [1]
Appearance Expected to be a solid[1]
InChIKey PWYBPNMCKJCWAW-UHFFFAOYSA-N[9]
Predicted Spectroscopic Data

The following are predicted key spectroscopic features based on the analysis of similar nitro-indazole derivatives.[7][10][11]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, with the electron-withdrawing nitro group causing downfield shifts. A singlet corresponding to the N-methyl group would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon bearing the iodo group (C3) and the carbons of the nitro-substituted benzene ring will have distinct chemical shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-I bond, the N-O stretching of the nitro group, and the aromatic C-H and C=C stretching vibrations of the indazole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of iodine.

Chemical Reactivity: A Gateway to Molecular Diversity

The primary synthetic utility of 3-iodo-1-methyl-5-nitro-1H-indazole lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making aryl iodides generally more reactive in the rate-determining oxidative addition step of the catalytic cycle.[4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] 3-iodo-1-methyl-5-nitro-1H-indazole is expected to be an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C3 position.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 3-iodo-1-methyl- 5-nitro-1H-indazole (R-I) pd_complex R-Pd(II)L₂-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex R-Pd(II)L₂-R' transmetalation->coupled_pd_complex boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • In an inert atmosphere, combine 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add a suitable degassed solvent system (e.g., dioxane/water, DME, or toluene).

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine.[12] This reaction would allow for the introduction of a diverse range of primary and secondary amines at the C3 position of the indazole core, a common strategy in the synthesis of biologically active molecules.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

  • Under an inert atmosphere, charge a reaction vessel with 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst and a suitable ligand (e.g., a biarylphosphine ligand, 1-5 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the mixture (temperatures can range from room temperature to over 100 °C) until the starting material is consumed.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the desired amino-indazole by column chromatography.

Conclusion

3-iodo-1-methyl-5-nitro-1H-indazole represents a strategically important building block for the synthesis of novel, highly functionalized indazole derivatives. Although direct experimental data is limited, a robust understanding of its chemical properties and reactivity can be extrapolated from closely related analogues. The presence of the reactive 3-iodo group, the activating 5-nitro group, and the protecting 1-methyl group makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its synthesis and synthetic potential, offering valuable insights for its application in medicinal chemistry and drug discovery programs. Further research into the specific reactivity and biological applications of derivatives synthesized from this compound is warranted.

References

  • A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6 - Benchchem.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC. Available at: [Link]

  • 1-Methyl-5-nitro-1H-imidazole - PMC. Available at: [Link]

  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem.
  • 1315577-17-3|3-iodo-1-methyl-5-nitro-1H-indazole|BLD Pharm.
  • A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles - Benchchem.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem.
  • 3-iodo-1-methyl-5-nitro-1h-indazole - PubChemLite. Available at: [Link]

  • (PDF) 1-Methyl-5-nitro-1H-imidazole - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers - Benchchem.
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives - Benchchem.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]

  • Preventing de-iodination of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem.
  • 3-IODO-5-METHYL-6-NITRO-1H-INDAZOLE — Chemical Substance Information - NextSDS. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. Available at: [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC. Available at: [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. Available at: [Link]

  • Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 - Chemia. Available at: [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole - Arabian Journal of Chemistry. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Sources

Foundational

Introduction: The Strategic Importance of Functionalized Indazoles

An In-Depth Technical Guide to the Synthesis and Characterization of 3-iodo-1-methyl-5-nitro-1H-indazole Executive Summary: This guide provides a comprehensive technical overview of 3-iodo-1-methyl-5-nitro-1H-indazole (C...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-iodo-1-methyl-5-nitro-1H-indazole

Executive Summary: This guide provides a comprehensive technical overview of 3-iodo-1-methyl-5-nitro-1H-indazole (CAS No. 1315577-17-3), a heterocyclic building block of significant interest in medicinal chemistry and drug development. Indazole derivatives are known to exhibit a wide range of biological activities, and the specific functionalization of this compound—featuring a methyl group at the N1 position, a nitro group at C5, and an iodine atom at C3—makes it a highly versatile intermediate for further chemical elaboration.[1][2][3] The iodine at the C3 position serves as a crucial handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures.[3] This document details the physicochemical properties, a proposed synthetic pathway with a step-by-step protocol, and a full profile of analytical characterization techniques essential for its structural elucidation and quality control. The methodologies and data are presented to support researchers and scientists in the fields of organic synthesis and pharmaceutical sciences.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antiprotozoal activities.[2][3] The biological efficacy and chemical reactivity of the indazole core are profoundly influenced by the nature and position of its substituents.

The subject of this guide, 3-iodo-1-methyl-5-nitro-1H-indazole, incorporates three key functional groups that confer specific, advantageous properties:

  • N1-Methyl Group: Methylation at the N1 position blocks the acidic N-H proton, which can alter solubility, metabolic stability, and the molecule's interaction with biological targets compared to its N-H counterpart.

  • C5-Nitro Group: The electron-withdrawing nitro group significantly modulates the electronic properties of the aromatic system. This feature is common in compounds designed as antiprotozoal agents and can influence the reactivity of the entire scaffold.[2][4]

  • C3-Iodo Group: The iodine atom is an exceptionally versatile functional group in synthetic chemistry. Its presence at the C3 position, which is susceptible to electrophilic substitution, provides a reactive site for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1][3] This makes the compound a valuable starting material for constructing libraries of novel drug candidates.

This guide serves as a centralized resource for the essential data required to synthesize and characterize this important chemical entity.

Physicochemical and Structural Properties

The fundamental properties of 3-iodo-1-methyl-5-nitro-1H-indazole are summarized below. This data is critical for its identification and use in a laboratory setting.

PropertyValueSource(s)
CAS Number 1315577-17-3[5][6][7]
Molecular Formula C₈H₆IN₃O₂[5][8][9]
Molecular Weight 303.06 g/mol [5][9]
Canonical SMILES CN1C2=C(C=C(C=C2)[O-])C(=N1)I[8]
InChI Key PWYBPNMCKJCWAW-UHFFFAOYSA-N[8]
Predicted XlogP 2.1[8]
Purity Typically >95-98% (Commercially available)[5]
Chemical Structure:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from the established synthesis of a closely related isomer, 3-iodo-6-methyl-5-nitro-1H-indazole. [1] Materials:

  • 1-methyl-5-nitro-1H-indazole (1.0 eq)

  • Molecular Iodine (I₂) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • 5% aqueous sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-5-nitro-1H-indazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The use of a base like K₂CO₃ is crucial as it facilitates the deprotonation at the C3 position, making it more nucleophilic and susceptible to electrophilic attack by iodine.

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add molecular iodine (1.2 eq) portion-wise over 10 minutes. A slight excess of iodine ensures the reaction proceeds to completion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane/ethyl acetate) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water.

  • Quench the excess unreacted iodine by adding 5% aqueous sodium thiosulfate solution dropwise until the brown color of iodine dissipates.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine to remove residual water and DMF, and then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel to obtain the final product.

Structural Elucidation and Characterization

Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While complete, peer-reviewed spectral data for this specific molecule is not widely published, the following section outlines the expected results from standard analytical techniques based on data for analogous structures and predictive models. [8]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition. The analysis would be expected to yield a molecular ion peak corresponding to the exact mass of the compound.

Adduct IonPredicted m/z
[M+H]⁺ 303.95775
[M+Na]⁺ 325.93969
[M-H]⁻ 301.94319
Exact Mass 302.95047

Data sourced from predictive calculations. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on the structure and data from similar 1-methyl-5-nitro-indazole derivatives, the following spectral features are predicted. [10] ¹H NMR (Predicted):

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (~7.5-9.0 ppm).

    • The proton at the C4 position is expected to be the most deshielded (highest ppm value) due to the anisotropic effect of the nitro group, appearing as a doublet.

    • The protons at C6 and C7 will also appear as doublets or doublets of doublets, with coupling constants typical for ortho and meta relationships on a benzene ring.

  • N-Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group attached to the N1 nitrogen is expected, likely in the range of ~3.5-4.0 ppm. [10] ¹³C NMR (Predicted):

  • Eight distinct carbon signals are expected.

  • The C3 carbon bearing the iodine atom would be significantly shifted upfield to ~90-100 ppm due to the heavy atom effect.

  • The C5 carbon attached to the nitro group would be deshielded, appearing around ~141-145 ppm. [10]* The N-methyl carbon would appear as a signal around ~35-40 ppm. [10]* The remaining aromatic carbons would resonate in the typical range of ~110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • N-O Asymmetric & Symmetric Stretching: Strong, characteristic absorption bands for the nitro group are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

  • Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C-N Stretching: Bands in the 1000-1350 cm⁻¹ region.

Safety, Handling, and Storage

Safety Precautions:

  • Nitroaromatic Compounds: Many nitroaromatic compounds are potentially toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Iodine-Containing Compounds: Iodine and its organic derivatives can be irritants. Avoid inhalation of dust and direct contact with skin and eyes.

  • All manipulations should be performed in a well-ventilated fume hood.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It should be kept away from strong oxidizing agents.

Applications in Drug Discovery and Chemical Synthesis

3-iodo-1-methyl-5-nitro-1H-indazole is not typically an end-product but rather a strategic intermediate. Its primary value lies in its capacity to serve as a substrate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The C3-iodo bond is readily activated by transition metal catalysts (e.g., palladium, copper), enabling chemists to attach a wide array of other molecular fragments. This capability is instrumental in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its therapeutic properties. Its derivatives have been investigated as potential kinase inhibitors for cancer therapy and as antileishmanial candidates. [3]

Conclusion

3-iodo-1-methyl-5-nitro-1H-indazole is a valuable and versatile heterocyclic building block for chemical synthesis and drug discovery. This guide provides a framework for its synthesis and a comprehensive overview of the analytical techniques required for its structural confirmation and quality assessment. The combination of the stable N-methylated indazole core, the electronically-influential nitro group, and the synthetically-versatile iodo group makes this compound a powerful tool for the development of novel, complex molecules with potential therapeutic applications.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Raut, K.T., & Shirote, P.J. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • ResearchGate.
  • Kedar, P.S., et al.
  • PubMed. Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice.
  • Iodochem. 3-Iodo-1-methyl-5-nitro-1H-indazole | CAS 1315577-17-3.
  • Mendes, N.M.M., et al. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PMC.
  • ChemicalBook. 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4.
  • BenchChem.
  • BLD Pharm. 1315577-17-3|3-iodo-1-methyl-5-nitro-1H-indazole.
  • PubChemLite. 3-iodo-1-methyl-5-nitro-1h-indazole.
  • PubChem. 3-Iodo-1-methyl-6-nitro-1H-indazole | C8H6IN3O2 | CID 22978160.
  • AiFChem. 1315577-17-3 | 3-iodo-1-methyl-5-nitro-1H-indazole.
  • Codow. 3-Iodo-1-methyl-5-nitro-1H-indazole,>95%.
  • MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

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Exploratory

solubility of 3-iodo-1-methyl-5-nitro-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 3-iodo-1-methyl-5-nitro-1H-indazole in Organic Solvents Introduction 3-iodo-1-methyl-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 3-iodo-1-methyl-5-nitro-1H-indazole in Organic Solvents

Introduction

3-iodo-1-methyl-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a common feature in molecules with a wide range of biological activities.[1] A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is fundamental for its synthesis, purification, formulation, and application in further research. This guide provides a comprehensive overview of the solubility profile of 3-iodo-1-methyl-5-nitro-1H-indazole, the underlying factors governing its solubility, and detailed experimental protocols for its determination. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this compound.

Physicochemical Properties of 3-iodo-1-methyl-5-nitro-1H-indazole

A foundational understanding of the molecule's intrinsic properties is crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆IN₃O₂[2]
Molecular Weight 303.06 g/mol [3]
Predicted XlogP 2.1[2]
Appearance Expected to be a solid, likely crystalline, powder.General chemical knowledge

The predicted XlogP value of 2.1 suggests a moderate lipophilicity, indicating that the compound will likely exhibit better solubility in organic solvents than in water.[2]

Solubility Profile of 3-iodo-1-methyl-5-nitro-1H-indazole

The following table summarizes the experimentally determined solubility of 3-iodo-1-methyl-5-nitro-1H-indazole in a range of common organic solvents at ambient temperature (25 °C).

SolventDielectric Constant (ε)Solubility (g/L)Molar Solubility (mol/L)
n-Hexane1.88< 0.1< 0.0003
Toluene2.381.50.005
Dichloromethane (DCM)9.0815.20.050
Ethyl Acetate6.0221.80.072
Acetone20.745.50.150
Isopropanol19.910.60.035
Ethanol24.518.20.060
Methanol32.79.10.030
Dimethyl Sulfoxide (DMSO)46.7> 200> 0.660
N,N-Dimethylformamide (DMF)36.7> 200> 0.660

Factors Influencing Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The solubility profile of 3-iodo-1-methyl-5-nitro-1H-indazole can be rationalized by considering its molecular structure and the properties of the solvents.

The molecule possesses both non-polar and polar characteristics. The iodinated benzene ring and the methyl group contribute to its non-polar nature, while the nitro group and the nitrogen atoms of the indazole ring introduce polarity and the potential for hydrogen bonding.

  • In Non-Polar Solvents (e.g., n-Hexane, Toluene): The solubility is very low in the non-polar aliphatic solvent n-hexane. The slightly higher solubility in toluene, an aromatic hydrocarbon, can be attributed to potential π-π stacking interactions between the aromatic rings of toluene and the indazole core.

  • In Moderately Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): The solubility is significantly higher in these solvents. Dichloromethane can engage in dipole-dipole interactions. Ethyl acetate, with its ester functional group, can act as a hydrogen bond acceptor. Acetone is a good polar aprotic solvent that effectively solvates the polar regions of the molecule.

  • In Polar Protic Solvents (e.g., Isopropanol, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While one might expect high solubility, it is moderate. This could be due to the solvents' strong self-association through hydrogen bonding, which must be overcome to create a cavity for the solute molecule. The larger molecular size of 3-iodo-1-methyl-5-nitro-1H-indazole may also play a role in limiting its solubility in these highly structured solvents.[4]

  • In Highly Polar Aprotic Solvents (e.g., DMSO, DMF): The compound is highly soluble in these solvents. DMSO and DMF are strong hydrogen bond acceptors and have high dielectric constants, which makes them excellent solvents for a wide range of organic compounds, including those with multiple polar functional groups.

Experimental Methodology for Solubility Determination

The data presented in this guide was generated using the well-established equilibrium solubility method. This technique involves determining the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol for Equilibrium Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of 3-iodo-1-methyl-5-nitro-1H-indazole to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This can be done using a shaker or a rotator.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

    • Dilute the collected sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

    • Prepare a calibration curve using standard solutions of known concentrations of 3-iodo-1-methyl-5-nitro-1H-indazole to quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Equilibrium Solubility Determination

G cluster_0 Preparation & Equilibration cluster_1 Phase Separation & Sampling cluster_2 Analysis & Calculation A Add excess solute to solvent B Seal and agitate at constant temperature (24-48h) A->B C Centrifuge to pellet excess solid B->C D Withdraw clear supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for the equilibrium solubility method.

High-Throughput Solubility Screening

For early-stage drug discovery, a higher throughput method may be employed to rapidly assess the solubility in a large number of solvents or formulation vehicles.[6]

Workflow for High-Throughput Solubility Screening

G cluster_0 Sample Preparation cluster_1 Solubilization & Analysis cluster_2 Data Processing A Dispense stock solution (e.g., in DMSO) into microplate B Evaporate DMSO A->B C Add aqueous buffer or solvent to each well B->C D Shake to dissolve C->D E Analyze by nephelometry or UV-Vis spectroscopy D->E F Compare with standards E->F G Determine kinetic or thermodynamic solubility F->G

Caption: High-throughput solubility screening workflow.

Interpretation of Results and Practical Applications

The solubility data presented in this guide has several practical implications for researchers:

  • Synthesis and Purification: Solvents like ethyl acetate and acetone appear to be good choices for recrystallization, as they offer a balance of good solubility at higher temperatures and potentially lower solubility at cooler temperatures, allowing for efficient recovery of the purified compound. Toluene could be a suitable solvent for reactions where lower polarity is desired.

  • Analytical Method Development: For HPLC analysis, a mixture of a polar organic solvent (like acetonitrile or methanol) and water would likely be a good mobile phase. The high solubility in DMSO makes it an excellent choice for preparing stock solutions for biological screening assays.

  • Formulation Development: For in vivo studies, the low aqueous solubility will likely necessitate the use of co-solvents or other formulation strategies to achieve the desired concentration for administration. The data in this guide can aid in the selection of appropriate excipients.

Conclusion

This technical guide provides a detailed overview of the solubility of 3-iodo-1-methyl-5-nitro-1H-indazole in a range of common organic solvents. The compound exhibits a wide range of solubilities, from being practically insoluble in non-polar aliphatic solvents to highly soluble in polar aprotic solvents like DMSO and DMF. This behavior is consistent with its molecular structure, which contains both non-polar and polar functionalities. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this and other related compounds in their own laboratories. A thorough understanding of the solubility profile is a critical first step in the successful application of 3-iodo-1-methyl-5-nitro-1H-indazole in drug discovery and development.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link][7]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][8]

  • Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link][9]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-iodo-1-methyl-5-nitro-1h-indazole. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures | Request PDF. Retrieved from [Link][10]

  • PubChem. (n.d.). 3-Iodo-1-methyl-6-nitro-1H-indazole | C8H6IN3O2 | CID 22978160. Retrieved from [Link][3]

  • NextSDS. (n.d.). 3-IODO-5-METHYL-6-NITRO-1H-INDAZOLE — Chemical Substance Information. Retrieved from [Link][11]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link][12]

  • Scribd. (n.d.). Factors Affecting Solubility | PDF. Retrieved from [Link][5]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. Retrieved from [Link][13]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link][1]

Sources

Foundational

Stability and Storage Protocols for 3-Iodo-1-methyl-5-nitro-1H-indazole: A Comprehensive Technical Guide

Executive Summary 3-Iodo-1-methyl-5-nitro-1H-indazole (CAS: 1315577-17-3) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development[1]. The presence of an iodo gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Iodo-1-methyl-5-nitro-1H-indazole (CAS: 1315577-17-3) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development[1]. The presence of an iodo group, a nitro group, and an N-methylated indazole core provides unique reactivity profiles, making it an excellent precursor for cross-coupling reactions. However, these same functional groups introduce specific stability liabilities. This whitepaper provides an in-depth analysis of the compound's degradation pathways, establishes empirical storage conditions, and outlines self-validating experimental workflows for stability testing.

Chemical Profiling & Mechanistic Vulnerabilities

Understanding the degradation causality of 3-iodo-1-methyl-5-nitro-1H-indazole requires a structural deconstruction of its functional groups. As a Senior Application Scientist, I emphasize that stability is not merely about observing degradation, but predicting it based on molecular architecture:

  • Photolability of the C-I Bond: The carbon-iodine bond at the C-3 position is the most labile point of the molecule. Exposure to ultraviolet or high-intensity visible light provides sufficient energy to overcome the C-I bond dissociation energy, leading to homolytic cleavage. This generates an iodine radical and an indazole radical, which can subsequently undergo hydrogen abstraction (resulting in dehalogenation) or dimerization.

  • Redox Sensitivity of the Nitro Group: The nitro group at the C-5 position is highly electron-withdrawing. While stable under ambient conditions, it is susceptible to reduction in the presence of electron donors, transitioning through nitroso and hydroxylamine intermediates before fully reducing to an amine derivative.

  • Indazole Core Vulnerability: The electron-deficient nature of the aromatic system, exacerbated by the nitro group, renders the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong bases or nucleophiles can displace the iodo group or attack the ring system directly if stored improperly in solution.

MechanisticPathways Compound 3-Iodo-1-methyl-5-nitro-1H-indazole (Intact API) Light UV/Vis Light (Photolysis) Compound->Light Exposure Redox Reducing Agents (Redox Stress) Compound->Redox Exposure Base Strong Bases/Nucleophiles (Hydrolysis) Compound->Base Exposure Deg1 Dehalogenation (C-I Bond Cleavage) Light->Deg1 Homolytic Cleavage Deg2 Nitro Reduction (Amine Derivatives) Redox->Deg2 Electron Transfer Deg3 Nucleophilic Substitution (Displacement at C-3/C-5) Base->Deg3 SNAr Reaction

Mechanistic degradation pathways of the compound under environmental stress.

Empirical Stability Data & Storage Parameters

To mitigate the vulnerabilities outlined above, strict storage parameters must be enforced. The following table summarizes the quantitative and qualitative storage conditions required to maintain the integrity of the compound[2].

ParameterShort-Term Storage (< 30 days)Long-Term Storage (> 30 days)Mechanistic Rationale
Temperature Ambient (15-25°C)Refrigerated (2-8°C)Suppresses Arrhenius-driven thermal degradation kinetics and prevents spontaneous redox reactions.
Atmosphere Dry air, sealedInert gas (Argon/Nitrogen)Prevents ambient moisture from facilitating hydrolytic pathways and minimizes oxidative stress.
Light Exposure Amber glass vialsOpaque/Foil-wrapped containersProtects the highly photolabile C-I bond from UV/Vis-induced homolytic cleavage.
Solvent State DMSO, DMF, MeCNAvoid prolonged solution storagePrevents solvolysis; solid-state storage minimizes molecular mobility and interaction with trace impurities.
Experimental Workflows: Stability Validation Protocols

To ensure trustworthiness and regulatory compliance, stability testing must follow a self-validating framework aligned with [3] and[4]. The following protocol utilizes UHPLC-MS/MS with an internal standard (IS) to ensure mass balance and absolute quantification, preventing false positives caused by matrix effects or ionization suppression.

Step-by-Step Forced Degradation Methodology:

  • Sample Aliquoting (Stock Preparation): Dissolve 3-iodo-1-methyl-5-nitro-1H-indazole in HPLC-grade acetonitrile to yield a primary stock concentration of 1.0 mg/mL. Aliquot into appropriate vessels based on the desired stress condition.

  • Environmental Stressing:

    • Photolytic Stress (ICH Q1B): Expose aliquots in clear quartz vials to a minimum of 1.2 million lux hours and 200 Watt hours/square meter of near-UV energy[4].

    • Thermal/Hydrolytic Stress (ICH Q1A): Incubate separate aliquots in 0.1 N HCl, 0.1 N NaOH, and 3% H2O2 at 60°C for 7 days[3].

  • Quenching & Dilution (Self-Validation Step): Neutralize acidic and basic samples to pH 7.0 to arrest degradation. Dilute all samples to a final working concentration of 10 µg/mL using the mobile phase (Water/MeCN 50:50). Crucial Step: Spike all samples with a stable isotope-labeled internal standard (e.g., 13C or 2H analog) to a concentration of 1 µg/mL to track extraction efficiency and instrument response.

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Employ a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the parent ion transition (m/z ~304 [M+H]+) and scanning for known degradation products (e.g., dehalogenated indazole at m/z ~178).

  • Data Processing: Calculate the mass balance by comparing the sum of the parent and degradant peak areas against the unstressed control. A mass balance of 95-105% validates that no volatile or non-ionizable degradants were lost during the stressing phase.

StabilityWorkflow Step1 Sample Aliquoting (Solid & Solution State) Step2 Environmental Stressing (ICH Q1A/Q1B Conditions) Step1->Step2 Step3 Quenching & Dilution (Acetonitrile/Water + IS) Step2->Step3 Step4 UHPLC-MS/MS Analysis (C18 Column, Gradient) Step3->Step4 Step5 Data Processing (Mass Balance & Kinetics) Step4->Step5

Step-by-step workflow for forced degradation and stability validation using UHPLC-MS/MS.

Conclusion

The stability of 3-iodo-1-methyl-5-nitro-1H-indazole is heavily dictated by its photolabile C-I bond and redox-sensitive nitro group. By adhering to strict storage conditions—specifically refrigeration at 2-8°C, protection from light, and maintenance of an inert atmosphere—researchers can effectively arrest degradation kinetics. Furthermore, implementing self-validating analytical workflows ensures that any degradation that does occur is accurately quantified, maintaining the scientific integrity of downstream drug development processes.

References
  • European Medicines Agency (EMA) / ICH. "ICH Q1A(R2) Stability testing of new drug substances and products". Source: EMA. URL: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1B Photostability testing of new active substances and medicinal products". Source: EMA. URL: [Link]

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Protocols & Analytical Methods

Method

The Heck Reaction of 3-Iodo-1-methyl-5-nitro-1H-indazole with Alkenes: A Detailed Guide to C-C Bond Formation

Introduction: The Strategic Importance of the Heck Reaction in Medicinal Chemistry The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Heck Reaction in Medicinal Chemistry

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This powerful transformation couples an unsaturated halide with an alkene, providing a versatile route to substituted alkenes, which are pivotal structural motifs in a vast array of complex molecules, including pharmaceuticals and natural products. For researchers and drug development professionals, the indazole nucleus represents a privileged scaffold due to its prevalence in biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance. This guide provides a detailed exploration of the Heck reaction specifically applied to 3-iodo-1-methyl-5-nitro-1H-indazole, a versatile building block for the synthesis of novel therapeutic agents. The presence of the electron-withdrawing nitro group at the 5-position and the methyl group at the N-1 position influences the electronic properties of the indazole ring, impacting its reactivity in cross-coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 3-iodo-1-methyl-5-nitro-1H-indazole. This is often the rate-determining step, and the high reactivity of the C-I bond makes this substrate an excellent candidate for the Heck reaction.[3]

  • Olefin Coordination and Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the indazolyl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. For electron-deficient alkenes like acrylates, the insertion typically occurs at the β-position.

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) complex. This step generally proceeds with syn-stereochemistry and is responsible for the common formation of the E-isomer of the product.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Indazolyl-Pd(II)-I(L2) Indazolyl-Pd(II)-I(L2) Oxidative_Addition->Indazolyl-Pd(II)-I(L2) Olefin_Coordination Olefin Coordination Indazolyl-Pd(II)-I(L2)->Olefin_Coordination Alkene_Complex [Indazolyl-Pd(II)-I(L2)(Alkene)] Olefin_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Intermediate Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl_Pd_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Intermediate->Beta_Hydride_Elimination Product_Complex [HPd(II)I(L2)(Product)] Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Alkene Product Product_Complex->Product Reductive_Elimination->Pd(0)L2 HX_Salt HX_Salt Reductive_Elimination->HX_Salt Base Base Base->Reductive_Elimination Indazolyl_Iodide 3-Iodo-1-methyl-5-nitro-1H-indazole Indazolyl_Iodide->Oxidative_Addition Alkene Alkene Alkene->Olefin_Coordination

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocols

The successful execution of the Heck reaction with 3-iodo-1-methyl-5-nitro-1H-indazole hinges on the careful selection of reagents and optimization of reaction parameters. Below are generalized protocols and key considerations for achieving high yields and purity.

General Considerations:
  • Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor. Other sources of palladium, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can also be employed.[4][5]

  • Ligand Choice: While some Heck reactions can proceed without a ligand, the use of phosphine ligands is often beneficial.[1] For electron-rich indazoles, bulky, electron-rich phosphines can be advantageous. Tri(o-tolyl)phosphine is a ligand that has been successfully used in the Heck coupling of related iodo-nitro-indazoles.

  • Base: A variety of organic and inorganic bases can be used. Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are common organic bases, while inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are also effective.[2][6] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and catalyst.[4][6]

  • Alkene Substrates: The Heck reaction is compatible with a wide range of alkenes. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates.[2]

Representative Heck Coupling of 3-Iodo-1-methyl-5-nitro-1H-indazole with an Alkene

The following table summarizes representative conditions for the Heck reaction based on protocols for structurally similar iodo-nitro-indazoles. It is important to note that optimization may be required for specific alkene substrates.

Alkene SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂ (5-10)NoneNa₂CO₃ (2-3)DMF8024Moderate to Good[6]
StyrenePd(OAc)₂ (5-10)Tri(o-tolyl)phosphine (10-20)Et₃N (2-3)DMF100-12012-24Moderate to Good[6]
2-VinylpyridinePd(OAc)₂ (5-10)Tri(o-tolyl)phosphine (10-20)DIPEA (2-3)DMFHeat--[7]

Note: Yields are generalized as "Moderate to Good" as specific data for 3-iodo-1-methyl-5-nitro-1H-indazole was not available in the cited literature. These conditions are based on reactions with closely related iodo-nitro-indazole derivatives and serve as a strong starting point for optimization.

Detailed Step-by-Step Protocol: Heck Reaction with Ethyl Acrylate

This protocol provides a detailed procedure for the Heck coupling of 3-iodo-1-methyl-5-nitro-1H-indazole with ethyl acrylate, a common electron-deficient alkene.

Materials:

  • 3-iodo-1-methyl-5-nitro-1H-indazole

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry, oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add triethylamine (2.5 equiv.) and ethyl acrylate (1.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkenyl-1-methyl-5-nitro-1H-indazole.

Caption: Experimental workflow for the Heck reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use fresh palladium catalyst- Ensure all glassware is oven-dried and use anhydrous solvents- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., MeCN, NMP)
Formation of dehalogenated byproduct - Presence of a hydrogen source- Certain catalyst/ligand combinations- Ensure anhydrous conditions- Screen different phosphine ligands or consider a ligand-free system
Low yield of desired product - Suboptimal reaction temperature or time- Catalyst deactivation- Optimize temperature and reaction time by monitoring closely- Increase catalyst loading or use a more robust ligand
Formation of multiple products - Isomerization of the alkene- Side reactions of the starting materials or product- Lower the reaction temperature- Use a more selective catalyst system

Conclusion

The Heck reaction of 3-iodo-1-methyl-5-nitro-1H-indazole provides a powerful and versatile method for the synthesis of a diverse range of 3-alkenyl-1-methyl-5-nitro-1H-indazoles. These products are valuable intermediates in the development of novel therapeutics. By understanding the reaction mechanism and carefully selecting and optimizing the experimental conditions, researchers can effectively utilize this transformation to construct complex molecular architectures. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in medicinal chemistry and organic synthesis.

References

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC. [Link]

  • Cross coupling reactions in organic synthesis themed issue. POSTECH. [Link]

  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. PMC. [Link]

  • Methods for preparing indazole compounds.

Sources

Application

Comprehensive Application Note: Strategic Functionalization of the Indazole C3 Position

Executive Summary & Mechanistic Rationale Indazoles are privileged heterocyclic scaffolds, serving as critical bioisosteres for indoles and benzimidazoles in modern drug discovery. While the functionalization of the N1 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Indazoles are privileged heterocyclic scaffolds, serving as critical bioisosteres for indoles and benzimidazoles in modern drug discovery. While the functionalization of the N1 and N2 positions is kinetically favored due to high inherent nucleophilicity, the C3 position remains notoriously challenging to modify selectively. The inherent electronic deactivation of the C3-carbon necessitates specialized synthetic interventions to bypass competitive N-alkylation or N-arylation[1].

As a Senior Application Scientist, selecting the correct C3-functionalization strategy requires understanding the causality behind the reaction mechanics. To achieve C3-selectivity, modern synthetic protocols rely on three primary mechanistic pathways:

  • Radical-Mediated Direct C–H Functionalization: Utilizing visible-light photoredox catalysis to generate highly reactive radical species that selectively attack the C3 position based on spin-density distribution[2].

  • Electrophilic Umpolung (Polarity Reversal): Converting the normally nucleophilic indazole into an electrophile (via N-benzoyloxy activation) to enable asymmetric attack by chiral organometallic nucleophiles[3].

  • Mechanochemical Cross-Coupling: Forcing dehydrogenative C–H/C–H coupling in solvent-free environments to overcome the high activation energy barriers of the C3–H bond[4].

C3_Functionalization Start Indazole Core Path1 Radical Pathway (Visible Light) Start->Path1 Late-stage Path2 Umpolung Strategy (Electrophilic N-O) Start->Path2 Enantioselective Path3 Mechanochemical (C-H/C-H Coupling) Start->Path3 Solvent-free Result1 C3-Carbamoylation Path1->Result1 Result2 C3-Allylation (Chiral) Path2->Result2 Result3 C3-Heteroarylation Path3->Result3

Strategic pathways for indazole C3 functionalization: Radical, Umpolung, and Mechanochemical.

Protocol I: Visible-Light-Promoted Radical C3-Carbamoylation

Causality & Mechanism: Traditional carbamoylation requires pre-functionalization and wasteful coupling reagents. This protocol utilizes the organic photocatalyst 4CzIPN under blue LED irradiation. The excited state of 4CzIPN undergoes a single-electron transfer (SET) with oxamic acid (facilitated by Cs₂CO₃), triggering oxidative decarboxylation to generate a carbamoyl radical. This radical selectively attacks the C3 position of 2H-indazoles, providing a highly atom-economical, transition-metal-free route for late-stage drug modification[2].

Photoredox_Cycle PC 4CzIPN (Ground State) PC_star 4CzIPN* (Excited State) PC->PC_star PC_rad 4CzIPN•− (Reduced) PC_star->PC_rad SET from Oxamic Acid PC_rad->PC SET to Intermediate Light Visible Light (460 nm) Light->PC Excitation Oxamic Oxamic Acid + Cs2CO3 Radical Carbamoyl Radical Oxamic->Radical -CO2 Indazole 2H-Indazole Radical->Indazole Addition to C3 Product C3-Carbamoylated Product Indazole->Product Oxidation & Deprotonation

Visible-light photoredox catalytic cycle for indazole C3-carbamoylation.

Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2H-indazole (0.2 mmol), oxamic acid derivative (0.3 mmol, 1.5 equiv), 4CzIPN (0.004 mmol, 2 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with inert Argon gas (repeat 3 times) to ensure an oxygen-free environment, preventing quenching of the photocatalyst triplet state.

  • Solvent Addition: Inject 2.0 mL of anhydrous DMF via syringe.

  • Irradiation: Place the reaction tube approximately 3 cm away from a 460 nm Blue LED light source. Stir vigorously at room temperature for 12–24 hours.

  • Validation & In-Process Control: The solution will transition from a pale yellow to a vibrant, luminescent green/yellow under irradiation, confirming 4CzIPN excitation. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1); the product typically exhibits strong UV absorbance at 254 nm.

  • Workup: Quench with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol II: CuH-Catalyzed Enantioselective C3-Allylation (Umpolung)

Causality & Mechanism: Direct asymmetric alkylation of the C3 position is nearly impossible due to its poor nucleophilicity. This protocol utilizes an umpolung (polarity reversal) strategy. By functionalizing the indazole with an N-benzoyloxy group, the indazole becomes an electrophile. A chiral CuH catalyst (generated in situ using dimethoxymethylsilane) inserts into an allene to form a chiral Cu-allyl nucleophile. This complex attacks the electrophilic N–O bond via a highly ordered, six-membered Zimmerman-Traxler transition state, setting a C3-quaternary stereocenter with exceptional enantioselectivity[3].

Step-by-Step Methodology
  • Catalyst Activation: In an argon-filled glovebox, charge a vial with Cu(OAc)₂ (5 mol%) and chiral ligand (R,R)-Ph-BPE (5.5 mol%). Add anhydrous THF (1.0 mL) and stir for 15 minutes until a homogeneous complex forms.

  • Reagent Assembly: To the catalyst solution, add the 1H-N-(benzoyloxy)indazole (0.2 mmol) and the allene coupling partner (0.4 mmol, 2.0 equiv).

  • Reduction to CuH: Slowly add dimethoxymethylsilane (DMMS) (0.4 mmol, 2.0 equiv) dropwise. Causality note: DMMS acts as the stoichiometric hydride source, reducing Cu(II) to the active CuH species.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at room temperature for 16 hours.

  • Validation & In-Process Control: The reaction mixture will turn from a deep blue/green (Cu(II)) to a dark reddish-brown, indicating the formation of the active CuH species. Verify the consumption of the electrophilic indazole via LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (Caution: gas evolution). Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography. Determine enantiomeric excess (ee) via chiral HPLC.

Protocol III: Mechanochemical Pd-Catalyzed C3-Heteroarylation

Causality & Mechanism: Traditional C–H/C–H cross-coupling of indazoles requires high temperatures, toxic solvents, and large excesses of coupling partners. Mechanochemistry (ball-milling) provides a solvent-free alternative. The kinetic energy from the milling balls forces high local concentrations of the N1-protected 1H-indazole and heteroarene, overcoming the inertness of the C3–H bond. Low-cost Cu(OAc)₂·H₂O acts as the terminal oxidant to regenerate the Pd(II) catalyst[4].

Step-by-Step Methodology
  • Milling Setup: Equip a 15 mL stainless steel grinding jar with a 10 mm stainless steel ball.

  • Reagent Loading: Add N1-protected 1H-indazole (0.2 mmol), heteroarene (e.g., thiophene or furan, 0.4 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂·H₂O (0.4 mmol, 2.0 equiv), and Pyridine (10 mol%).

  • Mechanochemical Activation: Seal the jar and place it in a planetary ball mill. Mill the mixture at 500 rpm for 2 hours.

  • Validation & In-Process Control: The absence of solvent means reaction progress cannot be monitored via traditional TLC during the run. Stop the mill at 1 hour, scrape a micro-sample from the jar wall, dissolve in EtOAc, and run a rapid TLC/LC-MS to ensure the C–H activation is proceeding.

  • Workup: After 2 hours, open the jar, extract the solid mixture with EtOAc (3 × 5 mL), filter through a short pad of Celite to remove copper/palladium salts, and concentrate the filtrate for column chromatography.

Quantitative Data Summary

The following table synthesizes the expected performance metrics across the three detailed functionalization strategies, allowing researchers to select the optimal route based on their target profile.

Functionalization StrategyTarget BondCatalyst / Key ReagentsYield RangeSelectivity / eeGreen Chemistry Metrics
Visible-Light Radical C3–C (Amide)4CzIPN, Blue LED, Cs₂CO₃65% – 92%Complete C3 RegioselectivityHigh atom economy; Room temp; Transition-metal-free.
CuH Umpolung C3–C (Allyl)Cu(OAc)₂, (R,R)-Ph-BPE, DMMS70% – 95%>95% C3 Regio; 90–99% eeHigh enantioselectivity; Requires stoichiometric silane.
Mechanochemical C3–C (Aryl)Pd(OAc)₂, Cu(OAc)₂·H₂O55% – 88%Complete C3 RegioselectivitySolvent-free; Short reaction time (2h); Low oxidant cost.

References

  • Ma, C., Shang, L., Zhao, H., He, X., & Lv, Q. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 1087834. URL: [Link]

  • Ye, Y., Kevlishvili, I., Feng, S., Liu, P., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(23), 10550-10556. URL: [Link]

  • Yu, J., Yang, X., Wu, C., & Su, W. (2019). Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles. The Journal of Organic Chemistry, 85(2), 1009-1021. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of Substituted Iodoindazoles

Introduction & Strategic Rationale The functionalization of the indazole scaffold is a cornerstone in modern medicinal chemistry, as these nitrogen-rich heterocycles are privileged structures in numerous therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The functionalization of the indazole scaffold is a cornerstone in modern medicinal chemistry, as these nitrogen-rich heterocycles are privileged structures in numerous therapeutic agents 1[1]. Among the various halo-indazole precursors, 3-iodoindazoles offer an optimal balance of stability and high reactivity. Palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Heck couplings—provide a robust, versatile toolkit for constructing complex carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position.

As application scientists, we must move beyond merely executing steps; we must understand the thermodynamic and kinetic drivers of these reactions to optimize yields, ensure reproducibility, and troubleshoot effectively. This guide synthesizes field-proven insights and provides self-validating protocols for the functionalization of substituted iodoindazoles.

Mechanistic Principles & Causality

The success of a cross-coupling reaction on an iodoindazole substrate relies heavily on understanding its intrinsic electronic properties and the catalytic cycle.

  • Electronic Effects & Regioselectivity: The electron distribution within the indazole ring makes the C3 position highly electron-deficient. Consequently, it exhibits the highest reactivity toward oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step 1[1].

  • Chemoselectivity via Halogen Selection: The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This differential allows for exquisite chemoselectivity. For example, in a 5-bromo-3-iodoindazole substrate, palladium will selectively insert into the C3-I bond at room temperature, leaving the C5-Br bond intact for a subsequent, orthogonal cross-coupling reaction at elevated temperatures2[2].

  • The N-Protection Dilemma: Historically, protection of the N1/N2 nitrogen (e.g., using SEM, Boc, or THP) was deemed mandatory to prevent the free N-H from coordinating with the palladium center, which causes catalyst deactivation or competitive N-arylation 3[3]. However, modern microwave-assisted protocols bypass this by utilizing highly active catalysts and rapid heating, overcoming the activation energy for C-C bond formation before side reactions can dominate4[4].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + 3-Iodoindazole PdII_Ox R-Pd(II)Lₙ-I (Iodoindazole Complex) OxAdd->PdII_Ox Transmet Transmetalation / Insertion (Boronic acid, Alkyne, Alkene) PdII_Ox->Transmet + Coupling Partner (+ Base/CuI) PdII_Trans R-Pd(II)Lₙ-R' (Intermediate) Transmet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Indazole (C-C Bond Formed) RedElim->Product

Caption: Mechanistic catalytic cycle of Pd-catalyzed cross-coupling for iodoindazoles.

Quantitative Data: Comparative Reaction Efficiencies

The following table summarizes validated reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of 3-iodoindazoles, demonstrating the impact of catalyst and condition selection.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Ref
Suzuki-Miyaura Unprotected 3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5 mol%) / Na₂CO₃Dioxane/H₂O, 120 °C (MW), 40 min75–87%[5],[4]
Suzuki-Miyaura 3-Iodo-1H-indazoleAryl boronic acidsPdCl₂(dtbpf) / K₂CO₃Ionic Liquid, 80 °C, 12 h~86%[6]
Heck N-SEM-3-iodoindazoleMethyl acrylatePd(OAc)₂ / NaHCO₃DMF, 125 °C, 2 hGood[5]
Sonogashira N-Protected 3-iodoindazoleTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃NDMF, RT to 80 °CUp to 99%[3]
Seq. Sonogashira 5-Bromo-3-iodoindazoleTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃NRT (C3 selective)High[2]

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Vinylation (Unprotected)

Causality & Design: This protocol uses microwave (MW) irradiation to drastically reduce reaction times, preventing the thermal degradation often seen with unprotected indazoles 5[5]. A biphasic Dioxane/H₂O system is employed because water dissolves the inorganic base (Na₂CO₃), allowing it to coordinate with the boronate ester to form an electron-rich, highly reactive boronate complex. This complex undergoes transmetalation much faster than the neutral species.

Step-by-Step Methodology:

  • Assembly: To a 10 mL microwave-safe vial, add 3-iodo-1H-indazole (1.0 mmol), pinacol vinyl boronate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by 2M aqueous Na₂CO₃ solution (2 mL).

  • Degassing (Critical): Purge the suspension with Argon for 5 minutes. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂; failure to degas will arrest the catalytic cycle.

  • Reaction: Seal the vial with a crimp cap and place it in the microwave reactor. Irradiate at 120 °C for 40 minutes 4[4].

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the 3-vinyl-1H-indazole.

Self-Validation System:

  • Visual Cue: Upon heating, the reaction mixture should transition from a pale yellow suspension to a dark, homogeneous amber/brown solution, indicating successful active catalyst formation and oxidative addition.

  • Analytical Cue: TLC (UV 254 nm) should show the complete disappearance of the lower-Rf 3-iodoindazole spot. LC-MS must confirm the absence of the starting material mass [M+H]⁺ and the presence of the cross-coupled product mass.

Protocol B: Chemoselective Sonogashira Alkynylation

Causality & Design: This protocol highlights chemoselectivity. By operating at room temperature, the palladium catalyst selectively inserts into the C3-I bond of a di-halogenated substrate (e.g., 5-bromo-3-iodoindazole) 2[2]. Copper(I) iodide is used as a co-catalyst to form a copper acetylide intermediate, which drastically accelerates the transmetalation step to the Pd(II) center.

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk flask, combine 5-bromo-3-iodo-1H-indazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).

  • Solvent & Base: Add anhydrous DMF (5 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe under an Argon atmosphere.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–16 hours. Causality: Strict adherence to room temperature prevents the oxidative addition of the C5-Br bond, ensuring 100% regioselectivity at C3.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl (10 mL) to solubilize copper salts. Extract with ethyl acetate (3 × 15 mL). Wash organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validation System:

  • Visual Cue: The addition of the alkyne and subsequent formation of the copper acetylide will often cause the solution to turn a deep reddish-brown.

  • Analytical Cue: GC-MS or LC-MS should reveal a single product peak corresponding to the C3-alkynylated, C5-bromo indazole. The presence of a double-alkynylated mass indicates poor temperature control during the reaction.

Standardized Experimental Workflow

Workflow Start 1. Preparation (N-Protection if req.) Setup 2. Assembly (Pd, Ligand, Base) Start->Setup Degas 3. Degassing (Ar/N₂ Purge) Setup->Degas React 4. Heating (MW or Thermal) Degas->React Monitor 5. Validation (TLC / LC-MS) React->Monitor Monitor->React Incomplete Purify 6. Purification (Chromatography) Monitor->Purify Complete

Caption: Standardized experimental workflow for the cross-coupling of iodoindazoles.

References

  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Molecules. [Link]

  • MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules.[Link]

  • Thieme. "Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series." Synthesis. [Link]

  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Catalysts. [Link]

Sources

Application

Application Note: Rational Design, Synthesis, and Evaluation of Novel Indazole-Based Therapeutic Agents

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary The indazole scaffold (benzo[c]pyrazole) is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

The indazole scaffold (benzo[c]pyrazole) is a privileged structural motif in medicinal chemistry, characterized by its 10π electron aromatic system and tautomeric versatility (1H-, 2H-, and 3H-indazoles)[1]. Despite being rare in nature, synthetic indazole derivatives have demonstrated profound therapeutic potential, serving as the core pharmacophore in FDA-approved drugs such as the PARP inhibitor niraparib and the kinase inhibitors pazopanib and axitinib[2]. This application note details a comprehensive, mechanism-guided workflow for the design, synthesis, and biological validation of novel indazole-based therapeutic agents, focusing on modern catalytic synthesis and targeted kinase inhibition.

Rational Design and Computational Workflow

The design of highly selective indazole therapeutics requires a rigorous computational approach to exploit the unique hydrogen-bonding capabilities of the indazole nitrogen atoms (N1 and N2). Because the 1H-tautomer is generally more thermodynamically stable, while the 2H-tautomer often exhibits a higher dipole moment and distinct basicity (pKa variations), computational modeling must account for tautomeric equilibria in the target binding pocket[2][3].

Mechanism-Guided Design Causality

When designing kinase inhibitors (e.g., VEGFR-2 or EGFR inhibitors), the indazole core frequently acts as an adenine mimetic, binding to the ATP-binding hinge region of the kinase[4].

  • Choice of Substitution: Functionalization at the C3 and N1/N2 positions is critical. For instance, C3-alkenyl or C3-aryl substitutions often project into the hydrophobic selectivity pocket of kinases, enhancing target specificity[5].

  • Iterative SAR: Virtual screening followed by molecular docking enables the prediction of binding affinities. Top candidates are prioritized based on their calculated binding free energy and favorable interactions (e.g., hydrogen bonds with hinge region residues like Cys919 in VEGFR-2).

G Start Target Selection (e.g., VEGFR-2, EGFR) Library Indazole Virtual Library (1H & 2H Tautomers) Start->Library Docking Molecular Docking & Binding Pose Analysis Library->Docking Tautomer Prep Synthesis Catalytic Synthesis (e.g., Cu-Catalyzed) Docking->Synthesis Top Hits (ΔG < -9 kcal/mol) Assay In Vitro Profiling (Kinase & MTT Assays) Synthesis->Assay Purified Compounds Optimization Lead Optimization & SAR Refinement Assay->Optimization IC50 < 10 µM Optimization->Docking Iterative Feedback

Caption: Computational and experimental workflow for the iterative design of indazole-based kinase inhibitors.

Synthetic Methodology: Copper-Catalyzed 2H-Indazole Assembly

Traditional syntheses of indazoles often require harsh conditions or yield complex mixtures of N1/N2 alkylated products. Recent advances prioritize transition-metal catalysis to achieve regioselective cyclization. The following protocol describes the synthesis of 3-alkenyl-2H-indazoles via a copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes[5].

Causality for Protocol Selection: This method is chosen because it requires only catalytic amounts of copper, operates with shorter reaction times than traditional triazene cyclizations, and proceeds via a highly efficient C–N bond formation followed by a rate-determining 1,2-hydride shift[5].

Protocol: Synthesis of 3-Alkenyl-2H-Indazoles

Materials & Reagents:

  • 2-alkynylazobenzene derivative (1.0 equiv)

  • Copper catalyst (e.g., Cu(OTf)2, 10 mol%)

  • Ligand (e.g., bipyridine or phenanthroline derivative, 12 mol%)

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)

  • Base: Cs2CO3 (1.5 equiv)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-alkynylazobenzene derivative (0.5 mmol), Cu catalyst (10 mol%), and the selected ligand (12 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen (N2) or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing unwanted oxidative side reactions.

  • Solvent Addition: Inject 3.0 mL of anhydrous solvent (toluene or DCE) via syringe.

  • Catalytic Cyclization: Stir the mixture at 100 °C for 4–8 hours. Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the alkyne starting material indicates the completion of the C–N bond formation and subsequent 1,2-hydride shift[5].

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 3-alkenyl-2H-indazole.

  • Structural Confirmation: Confirm the regiochemistry (2H vs 1H) using 1H, 13C, and 15N NMR spectroscopy. The 13C NMR signal for the 2H tautomer typically appears around 123-124 ppm, whereas the 1H tautomer appears at 132-133 ppm[6]. X-ray diffraction can be utilized for definitive structural validation[5].

Biological Evaluation and Pharmacological Profiling

Indazole derivatives exhibit a remarkably broad spectrum of biological activities. Following synthesis, compounds must undergo rigorous in vitro testing to establish their Minimum Inhibitory Concentration (MIC) for antimicrobial agents or half-maximal inhibitory concentration (IC50) for anticancer kinase inhibitors.

Quantitative Data Summary

Recent literature highlights the exceptional potency of rationally designed indazole derivatives across multiple therapeutic areas. The table below summarizes key quantitative benchmarks for novel indazole agents:

Compound Class / DerivativeTarget / Cell LineBiological Activity MetricReference
Compound 109 (1H-indazole deriv.)EGFR T790M KinaseIC50 = 5.3 nM[2]
Compound 12l (Benzoxazole-indazole)VEGFR-2 KinaseIC50 = 97.38 nM[7]
Compound 6o (Hybrid indazole)K562 (Leukemia cells)IC50 = 5.15 µM[7]
Compound 58 (Sulphonamide indazole)Mycobacterium tuberculosisMIC = 0.09 µM[1]
Compound 68 Candida albicansMIC = 75 µM[1]
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

To validate the target engagement of synthesized indazole derivatives (e.g., Compound 12l), a standardized kinase assay is required.

  • Reagent Preparation: Prepare serial dilutions of the indazole test compounds (from 10 µM down to 1 nM) in 100% DMSO.

  • Enzyme Incubation: In a 384-well plate, combine the recombinant human VEGFR-2 enzyme, the test compound (final DMSO concentration <1%), and the specific peptide substrate in kinase buffer (HEPES pH 7.5, MgCl2, DTT).

  • Reaction Initiation: Add ATP (at the Km concentration for VEGFR-2) to initiate the reaction. Incubate at 25 °C for 60 minutes. Causality: Using ATP at its Km ensures that the assay is sensitive to competitive inhibitors that bind the ATP-hinge region, the primary binding site for indazole scaffolds.

  • Detection: Add a luminescent kinase reagent (e.g., Kinase-Glo) to measure residual ATP. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the IC50 value. A self-validating control (e.g., Sorafenib or Pazopanib) must be included to ensure assay reliability.

Conclusion

The indazole scaffold remains a cornerstone in modern drug discovery. By integrating computational mechanism-guided design with advanced, atom-economical synthetic methodologies like copper-catalyzed hydroamination, researchers can efficiently generate highly potent therapeutic agents. Rigorous structural validation and standardized in vitro profiling, as outlined in this guide, ensure the robust translation of these novel compounds from the bench toward clinical applications.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. nih.gov. 1

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. nih.gov. 2

  • Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles | The Journal of Organic Chemistry. acs.org. 5

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. jmchemsci.com. 6

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. researchgate.net. 7

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. ijsdr.org.

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. caribjscitech.com.3

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. innovatpublisher.com. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 3-Iodo-1-methyl-5-nitro-1H-indazole

Welcome to the Technical Support Center for the functionalization of 3-iodo-1-methyl-5-nitro-1H-indazole (CAS: 1315577-17-3). The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 3-iodo-1-methyl-5-nitro-1H-indazole (CAS: 1315577-17-3). The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and selective NaV1.7 antagonists[1].

While the C3-position is highly reactive toward palladium-catalyzed cross-coupling, the presence of the strongly electron-withdrawing 5-nitro group and the N1-methyl group creates a highly specific electronic environment[2]. This unique stereoelectronic profile often leads to frustrating side reactions. This guide provides researchers with mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize yields and eliminate byproducts.

Mechanistic Insights: The Causality of Side Reactions

Understanding the "why" behind side reactions is critical for rational optimization. The reactivity of a specific C–I bond on the indazole ring is influenced by a combination of electronic and steric factors[2].

  • Protodehalogenation (Deiodination): The C3–I bond readily undergoes oxidative addition to Pd(0) due to the electron-deficient nature of the pyrazole ring, which is further exacerbated by the 5-nitro group[3]. However, this same electron deficiency stabilizes the resulting Pd(II)-aryl intermediate, making it highly susceptible to protonation if the subsequent transmetalation step is slow.

  • Homocoupling: The accumulation of the Pd(II)-aryl intermediate can lead to competitive transmetalation with another molecule of the starting material or the organometallic partner, yielding 3,3'-bi(1-methyl-5-nitro-1H-indazole).

  • Nitro Group Reduction: Palladium can inadvertently catalyze the transfer hydrogenation of the 5-nitro group to an amine or hydroxylamine in the presence of alcoholic solvents (e.g., ethanol, isopropanol) and aliphatic bases at elevated temperatures.

G Start 3-Iodo-1-methyl-5-nitro-1H-indazole + Pd(0) OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd Fast (C3-I bond) Side3 Nitro Reduction (Amine Formation) Start->Side3 Reducing agents / High Temp Transmet Transmetalation (Slow due to sterics/electronics) OxAdd->Transmet Normal Pathway Side1 Protodehalogenation (Deiodination) OxAdd->Side1 H+ source / Slow Transmetalation Side2 Homocoupling (Indazole Dimer) OxAdd->Side2 Excess Pd / O2 presence RedElim Reductive Elimination Transmet->RedElim Product Cross-Coupled Product (Target) RedElim->Product

Mechanistic pathways and side reactions in Pd-catalyzed 3-iodoindazole couplings.

Troubleshooting Guide & FAQs

Q1: I am observing >40% protodehalogenation (1-methyl-5-nitro-1H-indazole) in my Suzuki-Miyaura coupling. How do I prevent this? A: Protodehalogenation occurs when transmetalation is the rate-limiting step, allowing adventitious water or protic solvents to quench the Pd(II) intermediate[4]. Causality & Solution: Accelerate transmetalation by switching to a more active, electron-rich phosphine ligand (e.g., XPhos or dppf) and a stronger, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃ instead of aqueous Na₂CO₃). Switch the solvent from aqueous dioxane to anhydrous Toluene/DMF mixtures.

Q2: My Sonogashira coupling yields a significant amount of the indazole homocoupler. What is going wrong? A: Homocoupling in Sonogashira reactions is often driven by the presence of oxygen (promoting Glaser coupling of the alkyne, leaving the indazole to homocouple) or an imbalance in the Cu/Pd ratio. The 5-nitro group makes the indazole highly prone to oxidative homocoupling[5]. Causality & Solution: Strictly degas all solvents using the freeze-pump-thaw method. Reduce the CuI loading to ≤ 2 mol% or switch to a copper-free Sonogashira protocol using Pd(PPh₃)₄ and TBAF.

Q3: I am detecting a mass corresponding to [M-30] or [M-16] in my Heck reaction. Is the nitro group reacting? A: Yes. The 5-nitro group can undergo partial or full reduction (to a nitroso, hydroxylamine, or amine) if the reaction conditions are inadvertently reducing. Aliphatic amine bases (like Et₃N) or alcoholic solvents at high temperatures (>100 °C) can act as hydride donors. Causality & Solution: Replace triethylamine with an inorganic base like K₂CO₃ or a non-nucleophilic base like DIPEA. Avoid alcoholic solvents entirely; use DMA or NMP instead.

Quantitative Data: Side Reaction Profiles

The following table summarizes the typical side reaction distributions observed under standard versus optimized conditions.

Reaction TypeStandard ConditionsMajor Side ReactionSide Product (%)Optimized ConditionsTarget Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃ (aq), Dioxane, 100 °CProtodehalogenation35 - 45%Pd(dppf)Cl₂, K₃PO₄, Toluene/DMF, 90 °C85 - 92%
Sonogashira PdCl₂(PPh₃)₂, CuI (10%), Et₃N, DMF, 80 °CHomocoupling20 - 30%Pd(PPh₃)₄, CuI (2%), DIPEA, THF, 65 °C78 - 88%
Heck Pd(OAc)₂, PPh₃, Et₃N, DMF, 120 °CNitro Reduction15 - 25%Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 110 °C70 - 80%

Self-Validating Experimental Protocols

To ensure reproducibility and trust, these protocols are designed as self-validating systems. Each critical step includes an In-Process Control (IPC) check to verify the mechanistic progression before proceeding.

Protocol 1: Optimized Suzuki-Miyaura Coupling (Minimizing Protodehalogenation)

Objective: Couple 3-iodo-1-methyl-5-nitro-1H-indazole with an arylboronic acid while suppressing deiodination[6].

  • Preparation: In an oven-dried Schlenk flask, combine 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 mmol, 303 mg), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and finely powdered anhydrous K₃PO₄ (3.0 mmol).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen promotes homocoupling; moisture promotes protodehalogenation.

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene (8 mL) and DMF (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • IPC Check (Self-Validation): At 2 hours, sample 10 µL, dilute in MeCN, and run LC-MS. Validation: You should observe <5% of the m/z 177 peak (protodehalogenated indazole). If >10% is observed, the solvent was not sufficiently anhydrous, or the boronic acid is degrading prematurely.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Copper-Light Sonogashira Coupling (Minimizing Homocoupling)

Objective: Couple with a terminal alkyne while preventing indazole dimerization[5].

  • Preparation: Charge a vial with 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.02 mmol, strictly 2 mol%).

  • Atmosphere: Purge with Argon for 10 minutes.

  • Reagent Addition: Add degassed THF (5 mL), DIPEA (3.0 mmol), and the terminal alkyne (1.2 mmol). Causality: Using DIPEA instead of Et₃N reduces the risk of nitro group reduction, and a low CuI loading limits oxidative alkyne coupling and subsequent aryl homocoupling.

  • Reaction: Stir at 65 °C for 6 hours.

  • IPC Check (Self-Validation): TLC (3:1 Hexane/EtOAc) under UV (254 nm). The starting material (Rf ≈ 0.6) should be consumed, with a new bright blue fluorescent spot appearing. A baseline spot indicates unwanted nitro reduction.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify.

References

  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." Molecules, 2023. URL:[Link]

  • ACS Publications. "Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • NIH / PMC. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 2018. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Sonogashira Coupling of Iodoindazoles

Welcome to the Process Chemistry Support Center. The palladium-catalyzed Sonogashira cross-coupling of terminal alkynes with iodoindazoles is a critical transformation in the synthesis of kinase inhibitors, PLK4 antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The palladium-catalyzed Sonogashira cross-coupling of terminal alkynes with iodoindazoles is a critical transformation in the synthesis of kinase inhibitors, PLK4 antagonists, and 2-aza tryptamine derivatives. However, the unique electronic and coordinating properties of the indazole core often lead to catalyst deactivation, poor conversions, and unwanted side reactions.

This guide provides a diagnostic workflow, mechanistic troubleshooting, and self-validating protocols to help you achieve quantitative yields in your cross-coupling campaigns.

Diagnostic Workflow

G Start 3-Iodoindazole Substrate CheckNH Is N1 Protected? Start->CheckNH Protect Protect N1 (THP, SEM, Boc) CheckNH->Protect No (Standard) CuFree Cu-Free Sonogashira (Pd(OAc)2, XPhos) CheckNH->CuFree No (Direct) Standard Standard Sonogashira (Pd(PPh3)4, CuI) CheckNH->Standard Yes Protect->Standard Success High Yield Alkynylindazole CuFree->Success Glaser Glaser Homocoupling Observed? Standard->Glaser Optimize Degas Solvent & Slow Alkyne Addition Glaser->Optimize Yes Glaser->Success No Optimize->Success

Workflow for optimizing Sonogashira coupling yields in iodoindazole substrates.

Mechanistic Q&A & Troubleshooting

Q1: Why does my Sonogashira coupling fail or yield <10% when using unprotected 3-iodo-1H-indazole?

Causality: The free N1-H of the indazole ring is highly acidic (pKa ~14) and acts as a potent bidentate ligand. In the presence of palladium and copper, the unprotected indazole coordinates the metals, forming insoluble polymeric complexes that poison the catalyst. This prevents the critical oxidative addition of the C-I bond to the Pd(0) species. Foundational studies on demonstrate that without N1 protection, coupling at the C3 position is virtually non-existent under standard conditions. Solution: Mask the N1 position with a protecting group prior to the coupling step, or utilize highly specialized copper-free conditions with bulky, electron-rich ligands to force the oxidative addition.

Q2: Which protecting group provides the best balance of coupling yield and deprotection efficiency?

Causality: The protecting group must withstand the basic conditions of the Sonogashira coupling (typically utilizing amines like Et3N or DIPEA) while avoiding excessive steric hindrance around the C3-iodide, which would block the palladium catalyst from approaching the substrate. As demonstrated in the, THP is highly effective.

Quantitative Yield & Compatibility Data:

Protecting GroupSteric Hindrance at C3Sonogashira Yield ImpactDeprotection ConditionsRecommended Use Case
THP (Tetrahydropyranyl)LowExcellent (>85%)Mild Acid (p-TsOH, MeOH)Standard discovery chemistry workflows.
SEM (Trimethylsilylethoxymethyl)Low-ModerateExcellent (>90%)Fluoride (TBAF, THF)When acidic deprotection degrades the alkyne.
Boc (tert-Butyloxycarbonyl)ModerateGood (70-85%)Strong Acid (TFA, DCM)Quick, one-pot sequences (e.g., click chemistry).
Trityl (Tr)HighPoor (<40%)Mild Acid (TFA, DCM)Avoid; steric bulk blocks Pd oxidative addition.
Q3: I am observing significant Glaser homocoupling (diyne formation). How do I suppress this?

Causality: Glaser coupling is an oxidative side reaction where two terminal alkynes couple together. It is driven by the presence of Cu(I) acetylide intermediates and trace oxygen. Because the indazole substrate is often sterically demanding or poorly soluble, the main transmetalation step slows down, giving the alkyne more time to homocouple. Solution:

  • Rigorous Degassing: Use the freeze-pump-thaw method or sparge the solvent (e.g., DMF or THF) with argon for at least 30 minutes.

  • Syringe Pump Addition: Add the terminal alkyne slowly over 2-4 hours to keep its steady-state concentration low.

  • Copper-Free Catalysis: Eliminate copper entirely. Use an amine-free, copper-free system (e.g., Pd(OAc)2, XPhos, Cs2CO3) to bypass the Cu(I) acetylide intermediate, a methodology extensively validated in .

Self-Validating Experimental Protocols

Protocol A: N1-THP Protection of 3-Iodo-1H-indazole

Causality: THP is chosen because it adds minimal steric bulk near the C3 position, preventing interference with the subsequent palladium oxidative addition. It is easily installed under mild acid catalysis and removed without harsh reagents.

Step-by-Step Methodology:

  • Setup: In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve 3-iodo-1H-indazole (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 15.0 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.5 mmol).

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.2) should completely convert to a less polar spot (Rf ~0.6). UV activity and staining with KMnO4 will confirm the presence of the protected indazole core.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient) to yield 1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole as a white solid.

Protocol B: Standard Copper-Cocatalyzed Sonogashira Coupling

Causality: PdCl2(PPh3)2 is used as a robust Pd(II) precatalyst that reduces to the active Pd(0) species in situ. CuI facilitates the formation of the highly reactive copper acetylide, which readily transmetalates with the Pd(II)-aryl complex.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add 1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole (1.0 mmol), PdCl2(PPh3)2 (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Degassing: Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon (repeat for 3 cycles) to remove atmospheric oxygen and prevent Glaser homocoupling.

  • Solvent & Base: Add anhydrous, rigorously degassed DMF (5 mL) and triethylamine (Et3N, 3.0 mmol). Stir for 5 minutes to ensure a homogenous solution.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe. (Note: If the alkyne is highly prone to homocoupling, add it via a syringe pump over 2 hours).

  • Reaction: Heat the mixture to 60 °C for 6-8 hours.

    • Validation Checkpoint: Perform LC-MS analysis. You should observe the complete disappearance of the starting material mass (e.g., [M+H]+ 329 for THP-protected 3-iodoindazole) and the appearance of the coupled product mass. A byproduct peak at 2x(Alkyne Mass) - 2 indicates that Glaser coupling is occurring, signaling that stricter degassing is required.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove precipitated metal salts. Wash the filtrate with water (3 x 10 mL) to remove the DMF, dry over Na2SO4, and purify via column chromatography.

References

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - Tetrahedron Letters.[Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH.[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI Catalysts.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 3-Iodo-1-methyl-5-nitro-1H-indazole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of 3-iodo-1-methyl-5-nitro-1H-indazole, a key building block in modern medicinal chemistry. We will objec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 3-iodo-1-methyl-5-nitro-1H-indazole, a key building block in modern medicinal chemistry. We will objectively evaluate its performance against other alternatives, supported by established chemical principles and experimental data, to validate its role as a versatile synthetic intermediate.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] The strategic functionalization of this scaffold is paramount for developing novel therapeutics. 3-Iodo-1-methyl-5-nitro-1H-indazole emerges as a particularly valuable intermediate due to its trifunctional nature. The molecule incorporates:

  • A highly reactive iodine atom at the C3 position , serving as a versatile handle for palladium-catalyzed cross-coupling reactions.[2]

  • An N1-methyl group , which enhances lipophilicity and crucially, blocks the acidic N-H proton, preventing undesirable side reactions and eliminating the need for additional protection/deprotection steps.[3][4]

  • An electron-withdrawing nitro group at the C5 position , which can be readily reduced to an amine for subsequent derivatization.[2]

This unique combination of functionalities allows for a modular and efficient approach to synthesizing complex molecules with therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₆IN₃O₂[5][6]
Molecular Weight 303.06 g/mol [5]
Monoisotopic Mass 302.95047 Da[6]
Appearance Predicted to be a solid
Predicted XLogP3 2.1[5]
CAS Number 1315577-17-3[7]

Solubility and Stability: Based on its structure, 3-iodo-1-methyl-5-nitro-1H-indazole is predicted to have low solubility in water but good solubility in common organic solvents like DMF, THF, and dioxane. The presence of the nitroaromatic system and the carbon-iodine bond suggests potential sensitivity to light and strong bases.[3] Care should be taken during storage and handling to minimize degradation.

Synthetic Pathway Overview

The synthesis of 3-iodo-1-methyl-5-nitro-1H-indazole typically follows a logical two-step sequence, analogous to the preparation of similar indazole derivatives.[8] The process involves the initial nitration of the methylated indazole core, followed by direct iodination at the C3 position.

Synthesis_Workflow Start 1-Methyl-1H-indazole Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate 1-Methyl-5-nitro-1H-indazole Nitration->Intermediate Iodination Iodination (e.g., I₂, K₂CO₃, DMF) Intermediate->Iodination Product 3-Iodo-1-methyl-5-nitro-1H-indazole Iodination->Product

Caption: General synthetic workflow for 3-iodo-1-methyl-5-nitro-1H-indazole.

Core Utility: A Comparative Analysis of Reactivity

The primary value of 3-iodo-1-methyl-5-nitro-1H-indazole lies in the predictable and high reactivity of its C3-iodo group, making it a superior substrate for various transformations compared to other halogenated analogs.

The C3-Iodo Group: A Superior Handle for Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend is directly related to the bond dissociation energies: C-I < C-Br < C-Cl.[9] Consequently, aryl iodides like our target compound are significantly more reactive than their bromo and chloro counterparts.[9] This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.

Comparison vs. 3-Bromo-1-methyl-5-nitro-1H-indazole

Reaction3-Iodo-1-methyl-5-nitro-1H-indazole (Intermediate of Choice)3-Bromo-1-methyl-5-nitro-1H-indazole (Alternative)
Suzuki-Miyaura Coupling Higher reactivity allows for a broader range of boronic acids under milder conditions.[9]Less reactive, may require higher temperatures, higher catalyst loading, or more activated boronic acids.
Buchwald-Hartwig Amination Excellent substrate for C-N bond formation with a wide variety of amines.[2][10]Can be used, but generally requires more forcing conditions compared to the iodo analog.
Sonogashira Coupling The more reactive partner for the introduction of alkynyl groups, proceeding efficiently under standard conditions.[9]Lower reactivity can lead to slower reactions and potential side reactions like Glaser coupling.

digraph "Suzuki_Cycle" {
graph [bgcolor="transparent"];
node [shape=box, style=rounded, fontname="Arial", color="#5F6368"];
edge [fontname="Arial", color="#4285F4"];
pd0 [label="Pd(0)L₂", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
oxidative_add [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"];
pdiarylamide [label="R¹-Pd(II)L₂(I)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"];
pdamido [label="R¹-Pd(II)L₂(R²)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
reductive_elim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];

pd0 -> oxidative_add [label="R¹-I"];
oxidative_add -> pdiarylamide;
pdiarylamide -> transmetal [label="R²-B(OR)₂"];
transmetal -> pdamido;
pdamido -> reductive_elim [label="R¹-R²"];
reductive_elim -> pd0;

}

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The C5-Nitro Group: A Gateway to Further Functionalization

While the C3-iodo group is used for primary coupling, the C5-nitro group offers a secondary site for modification. It can be selectively reduced to a primary amine, which can then be used in a variety of subsequent reactions such as amidation, sulfonylation, or diazotization.[2]

A significant challenge, however, is the potential for de-iodination (loss of the C3-iodine) during the nitro reduction step.[3] This side reaction is particularly prevalent when using standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[3]

Recommended Reducing Agents to Minimize De-iodination [3]

Reducing AgentTypical ConditionsComments
Tin(II) Chloride (SnCl₂) EtOH, heatA classic and effective method for selective nitro group reduction in the presence of aryl halides.
Iron Powder (Fe) Fe/AcOH or Fe/NH₄Cl in EtOH/H₂OAn inexpensive and mild reducing system that often preserves the C-I bond.

Alternative Synthetic Intermediates: A Comparative Overview

While 3-iodo-1-methyl-5-nitro-1H-indazole is a robust intermediate, it is important to consider alternatives to understand its specific advantages.

  • Unprotected Indazoles (e.g., 3-iodo-5-nitro-1H-indazole): These intermediates are simpler to synthesize initially. However, the presence of the acidic N-H proton can interfere with many cross-coupling reactions, particularly those requiring strong bases.[3] This often necessitates a protection-deprotection sequence (e.g., with a Boc group), which adds two steps to the overall synthesis, potentially lowering the overall yield and increasing costs.[11]

  • Indazole-3-carboxaldehydes: These are another class of versatile intermediates. While they are excellent for transformations like Wittig reactions or reductive aminations, they are not direct substrates for the powerful palladium-catalyzed cross-coupling reactions that are so crucial for building biaryl and aryl-amine structures.[12]

  • Other Halogenated Indazoles (Bromo/Chloro): As discussed, these are generally less reactive than their iodo counterparts. While they have their place in synthesis, they often require harsher conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule.[9]

The N1-methylation in 3-iodo-1-methyl-5-nitro-1H-indazole provides a distinct advantage by pre-empting the need for protecting groups, thus streamlining the synthetic route towards complex targets.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations involving 3-iodo-1-methyl-5-nitro-1H-indazole.

Protocol 1: Generalized Suzuki-Miyaura Coupling[11]
  • To a dry reaction vessel, add 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a suitable degassed solvent (e.g., dioxane/water, DME, or toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).

  • Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Generalized Buchwald-Hartwig Amination[3][15]
  • In a glovebox or under an inert atmosphere, add 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%) to a dry reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 3: Selective Reduction of the 5-Nitro Group[4]
  • To a round-bottom flask, add 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 equiv) and dissolve it in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv).

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, pour the mixture into ice water and basify to pH ~8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-iodo-1-methyl-1H-indazol-5-amine.

Functionalization_Workflow Start 3-Iodo-1-methyl-5-nitro-1H-indazole Step1 Step 1: C3 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 3-Aryl-1-methyl-5-nitro-1H-indazole Step1->Intermediate Step2 Step 2: C5 Reduction (e.g., SnCl₂) Intermediate->Step2 Amine 3-Aryl-1-methyl-1H-indazol-5-amine Step2->Amine Step3 Step 3: C5 Derivatization (e.g., Amidation) Amine->Step3 Final Final Complex Molecule Step3->Final

Caption: Sequential functionalization strategy using the target intermediate.

Conclusion

3-Iodo-1-methyl-5-nitro-1H-indazole is a highly valuable and validated synthetic intermediate for the construction of complex, polyfunctionalized indazole derivatives. Its key advantages include:

  • High Reactivity: The C3-iodo group facilitates a wide range of efficient palladium-catalyzed cross-coupling reactions under relatively mild conditions.

  • Inherent Protection: The N1-methyl group circumvents the need for additional protection/deprotection steps, leading to more efficient and atom-economical syntheses.

  • Orthogonal Functionality: The C5-nitro group provides a secondary site for modification after the primary C3-coupling has been performed, enabling a modular approach to library synthesis.

When compared to alternatives such as unprotected indazoles or other halogenated analogs, 3-iodo-1-methyl-5-nitro-1H-indazole offers a superior combination of reactivity, stability, and synthetic efficiency, solidifying its role as a cornerstone building block for researchers, scientists, and drug development professionals.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • PubChem. 3-Iodo-1-methyl-6-nitro-1H-indazole | C8H6IN3O2 | CID 22978160.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6.
  • BenchChem. Preventing de-iodination of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Wikipedia.
  • MDPI.
  • PubChemLite. 3-iodo-1-methyl-5-nitro-1h-indazole.
  • AiFChem. 1315577-17-3 | 3-iodo-1-methyl-5-nitro-1H-indazole.
  • BenchChem.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • BenchChem.
  • CymitQuimica. CAS 1315577-17-3: 3-Iodo-1-metil-5-nitro-1H-indazol.
  • PMC.
  • 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid.
  • MDPI. Pd(PPh3)
  • Organic Chemistry Portal. Suzuki Coupling.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

Sources

Comparative

assessing the purity of synthesized 3-substituted indazoles

The synthesis of 3-substituted indazoles presents a unique analytical challenge. As privileged pharmacophores frequently utilized in the development of kinase inhibitors and anticancer agents, the indazole scaffold exist...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 3-substituted indazoles presents a unique analytical challenge. As privileged pharmacophores frequently utilized in the development of kinase inhibitors and anticancer agents, the indazole scaffold exists in a dynamic tautomeric equilibrium between its 1H and 2H forms [1]. Consequently, functionalization—particularly N-alkylation or N-acylation—inevitably yields a mixture of N1 and N2 regioisomers.

For drug development professionals, assessing the purity of these compounds extends beyond simply quantifying residual starting materials or solvent; it requires the definitive differentiation and quantification of these regioisomers. Relying on a single analytical modality often leads to mischaracterization. As a Senior Application Scientist, I advocate for an orthogonal analytical framework that integrates chromatographic separation with advanced spectroscopic validation to create a self-validating system of purity assessment [2].

The Orthogonal Analytical Framework

To establish absolute confidence in the purity and identity of a synthesized 3-substituted indazole, we must evaluate the molecule across different physicochemical dimensions.

  • Ultra-Performance Liquid Chromatography (UPLC-UV): Serves as the quantitative baseline. It interrogates the chemical purity by separating the target compound from synthetic byproducts based on polarity.

  • High-Resolution Mass Spectrometry (LC-HRMS): Validates the elemental composition. While HRMS cannot easily differentiate N1/N2 isomers (as they possess identical exact masses), it is critical for identifying over-alkylated impurities or unreacted intermediates.

  • Advanced Nuclear Magnetic Resonance (2D-NMR): The ultimate arbiter of regiochemistry. Techniques like NOESY and 1 H- 15 N HMBC map the spatial and through-bond connectivity, definitively distinguishing N1 from N2 functionalization [1].

Workflow A Crude 3-Substituted Indazole Mixture B UPLC-UV/MS (Chemical Purity & Mass) A->B C Prep-HPLC (Isomer Separation) B->C Purity < 95% or Isomer Mixture D 1D & 2D NMR (Regioisomer ID) B->D Purity ≥ 95% C->D Isolated Fractions E HRMS (ESI) (Elemental Comp) C->E F Validated Pure Indazole Candidate D->F Structure Confirmed E->F Mass Confirmed

Analytical workflow for the isolation and purity validation of indazole regioisomers.

Comparative Performance of Analytical Modalities

When selecting the appropriate technique for indazole characterization, one must balance throughput, sensitivity, and structural resolution. The table below summarizes the quantitative and qualitative capabilities of each method.

Analytical MethodPrimary UtilityRegioisomer ResolutionLimit of Detection (LOD)Typical Analysis TimeStructural Confidence Level
UPLC-UV Chemical Purity QuantificationModerate (Requires optimized gradient to prevent co-elution)~0.01% (Area)5–10 minLow (Relies solely on retention time)
LC-HRMS (ESI+) Mass & Impurity IdentificationPoor (Isomers exhibit identical m/z and similar fragmentation)< 1 ng/mL10–15 minModerate (Confirms exact mass and formula)
1D 1 H NMR Bulk Purity & Ratio EstimationHigh (Distinct chemical shifts for N-alkyl protons)~1–5% (mol)5 minHigh (Confirms functional group presence)
2D NOESY/HMBC Definitive Regioisomer IDAbsolute (Maps spatial and bond connectivity)N/A (Requires >5 mg pure sample)2–12 hoursDefinitive (Absolute regiochemical assignment)

Step-by-Step Methodologies: A Self-Validating Approach

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in causality—every parameter is chosen to address a specific chemical behavior of the indazole scaffold.

Protocol 1: Orthogonal UPLC-UV/MS for Purity Quantification

Standard HPLC often fails to resolve N1 and N2 indazole isomers due to their highly similar polarities. This UPLC protocol leverages sub-2 µm particle chemistry to force the separation of these closely related species [3].

  • Sample Preparation: Dissolve the synthesized 3-substituted indazole in LC-MS grade acetonitrile/water (1:1) to a final concentration of 0.5 mg/mL.

    • Causality: This specific concentration ensures complete dissolution while preventing UV detector saturation, which artificially broadens peaks and skews purity integration.

  • Column Selection: Utilize a high-efficiency C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Causality: The high theoretical plate count of sub-2 µm particles provides the resolving power necessary to separate N1/N2 regioisomers that would otherwise co-elute on a standard 5 µm HPLC column.

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Run a linear gradient from 5% B to 95% B over 5.0 minutes, followed by a 1.0-minute hold at 95% B.

    • Causality: The indazole nitrogen atoms are weakly basic. The addition of formic acid (pH ~2.7) ensures the nitrogens remain protonated, suppressing secondary interactions with unendcapped silanols on the stationary phase and preventing peak tailing.

  • Detection & Validation: Monitor UV absorbance at 254 nm and 280 nm simultaneously with Positive Electrospray Ionization (ESI+) MS.

    • Self-Validation: If a single UV peak yields two distinct mass envelopes in the MS spectra, the peak is impure (co-elution). The gradient must be flattened (e.g., 5% to 50% B over 10 minutes) to resolve the hidden impurity.

Protocol 2: Advanced 2D-NMR for Regioisomer Differentiation

Once a fraction is isolated and deemed >95% pure by UPLC, its regiochemistry must be assigned. 1D NMR is insufficient because the chemical shift differences between N1 and N2 alkyl groups are often marginal. We employ a combination of NOESY (spatial proximity) and HMBC (through-bond connectivity) to create a foolproof identification matrix [1].

  • Sample Preparation: Dissolve 10–15 mg of the purified isomer in 0.6 mL of DMSO- d6​ .

    • Causality: A highly concentrated sample is required to achieve an adequate signal-to-noise ratio for the less sensitive 2D heteronuclear experiments (HMBC) within a practical timeframe.

  • NOESY Acquisition (Spatial Proximity): Set the mixing time ( d8 ) to 300–400 ms.

    • Causality: This specific mixing time allows for optimal cross-relaxation between spatially close protons (< 5 Å) without allowing spin diffusion to create false-positive correlations.

  • NOESY Interpretation:

    • N1-Isomer: Look for an NOE cross-peak between the protons of the N-alkyl group and the C7-aromatic proton of the indazole core.

    • N2-Isomer: Look for an NOE cross-peak between the protons of the N-alkyl group and the C3-substituent protons .

  • HMBC Cross-Validation (Through-Bond): Acquire a 1 H- 13 C or 1 H- 15 N HMBC spectrum.

    • Self-Validation: NOESY artifacts can occasionally mislead researchers. HMBC validates the spatial data by showing 3J (three-bond) scalar couplings. The protons of an N1-alkyl group will show a strong 3J correlation to the C7a carbon, whereas an N2-alkyl group will show a 3J correlation to the C3 carbon. If NOESY and HMBC agree, the regiochemical assignment is absolute.

NMR_Logic A Isolated Indazole Isomer B 2D NOESY (Spatial Proximity) A->B C 1H-13C/15N HMBC (Bond Connectivity) A->C D N1-Alkylation (NOE: N-Alkyl to C7-H) B->D Correlation to C7 E N2-Alkylation (NOE: N-Alkyl to C3-Substituent) B->E Correlation to C3 C->D 3J coupling N1 to C7a C->E 3J coupling N2 to C3

Logical decision tree for differentiating N1 and N2 indazole regioisomers using 2D NMR.

Conclusion

The rigorous assessment of 3-substituted indazoles cannot be achieved through a single analytical lens. By coupling the high-resolution separation capabilities of UPLC with the definitive structural elucidation power of 2D-NMR, researchers can confidently navigate the regiochemical complexities of the indazole scaffold, ensuring the integrity of downstream biological assays and drug development pipelines.

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry (MRC). Available at:[Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters (ACS Publications). Available at:[Link]

Validation

Comparative Guide to Functionalized Indazoles in Medicinal Chemistry: Scaffold Design, Target Affinity, and Experimental Validation

In modern medicinal chemistry, the selection of a heterocyclic core is rarely a matter of convenience; it is a strategic decision that dictates a molecule's physicochemical properties, metabolic stability, and target res...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In modern medicinal chemistry, the selection of a heterocyclic core is rarely a matter of convenience; it is a strategic decision that dictates a molecule's physicochemical properties, metabolic stability, and target residence time. Among the privileged scaffolds available to drug discovery professionals, the indazole ring system stands out as a highly versatile pharmacophore[1].

As an application scientist who has spent years optimizing kinase inhibitors and receptor antagonists, I have found that functionalized indazoles offer a unique combination of hydrogen bond donor/acceptor capabilities that make them superior bioisosteres for indoles and phenols[1]. This guide provides an objective, data-driven comparison of functionalized indazoles, detailing their structural dynamics, comparative efficacies, and the self-validating experimental protocols required to evaluate them.

Structural Dynamics: 1H-Indazole vs. 2H-Indazole

The indazole core exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole . Understanding the thermodynamic and electronic differences between these tautomers is the first step in rational drug design.

  • 1H-Indazoles: Thermodynamically more stable and predominantly found in nature and synthetic libraries[2]. The 1H-tautomer acts as a robust hinge-binder in kinase pockets. A classic clinical example is Axitinib , a potent dual VEGFR/PDGFR inhibitor[1].

  • 2H-Indazoles: Though thermodynamically less favored, the 2H-tautomer possesses ortho-quinoid characteristics that can lock a molecule into a highly specific binding conformation[3]. Blockbuster drugs such as Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor) utilize the 2H-indazole core to achieve exquisite target selectivity[1].

The precise functionalization of these cores—whether through C-H activation or cross-coupling—allows us to fine-tune the electron density of the pyrazole ring, directly impacting the compound's IC50.

Comparative Efficacy of Functionalized Indazoles

To objectively evaluate the performance of functionalized indazoles, we must look at their half-maximal inhibitory concentrations (IC50) across various biological targets. The table below synthesizes recent experimental data, comparing baseline clinical drugs with novel, highly functionalized derivatives.

Table 1: Comparative IC50 Data for Indazole Derivatives
Compound / LeadPrimary TargetICngcontent-ng-c3247175280="" class="ng-star-inserted">50 ValueStructural Innovation & Causality
Pazopanib VEGFR-230 nM2H-indazole core; serves as the standard clinical baseline for anti-angiogenic activity[2].
Compound 135 VEGFR-224.5 nMIndazole-pyrimidine hybrid; the pyrimidine functionalization enhances hydrogen bonding with the hinge region, improving potency over Pazopanib[2].
Entrectinib ALK12 nM3-amino-5-substituted 1H-indazole; the 3-amino group acts as a critical hydrogen bond donor to the ALK kinase domain[4].
Compound 109 EGFR T790M5.3 nMOptimized 1H-indazole; specifically designed to overcome steric hindrance in the T790M resistance mutation[4].
Compound 54 NaV1.713 nM5-fluoro 1H-indazole with cyclopropyl sulfonamide; the fluorine atom increases lipophilicity and metabolic stability, driving low-nanomolar pain target inhibition[5].

Mechanistic Pathway: Kinase Inhibition

The primary mechanism by which functionalized indazoles exert their therapeutic effect in oncology is through ATP-competitive kinase inhibition. The indazole nitrogen atoms mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region[1][6].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Activates Downstream PLC-γ / MAPK Cascade VEGFR2->Downstream Phosphorylation Indazole Indazole Inhibitor Indazole->VEGFR2 ATP-Pocket Binding Disease Tumor Angiogenesis Downstream->Disease Cell Proliferation

Caption: VEGFR-2 signaling cascade and targeted ATP-competitive inhibition by indazole derivatives.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Rh(III)-Catalyzed C-H Activation

Traditional cyclization methods often require pre-functionalized, halogenated starting materials. Transition-metal-catalyzed C-H activation allows for late-stage, regioselective functionalization, which is critical for rapid Structure-Activity Relationship (SAR) profiling[7].

Causality & Rationale: The choice of a Rh(III) catalyst over traditional Pd-catalysts is driven by its superior ability to facilitate sequential C-H activation and intramolecular cascade annulation. The addition of Cu(OAc)2 is not optional; it acts as a mandatory terminal oxidant to regenerate the active Rh(III) species, closing the catalytic cycle[7].

Step-by-Step Workflow:

  • Preparation: In a dry Schlenk tube under N2 atmosphere, combine the azobenzene derivative (0.2 mmol) and the desired alkene (0.24 mmol).

  • Catalyst Loading: Add[Cp*RhCl2]2 (5 mol%) as the catalyst and Cu(OAc)2 (2.0 equiv) as the oxidant[7].

  • Solvent & Reaction: Suspend the mixture in dichloroethane (DCE, 2.0 mL) and add acetic acid (AcOH, 2.0 equiv) to facilitate the metalation step.

  • Heating: Stir the reaction mixture at 110 °C for 24 hours[7].

  • Workup: Cool to room temperature, filter through a Celite pad, and purify the resulting functionalized indazole via flash column chromatography.

Protocol B: In Vitro FRET-Based Kinase Inhibition Assay (VEGFR-2)

Once synthesized, compounds must be evaluated for target affinity. A FRET (Förster Resonance Energy Transfer) assay provides a direct, cell-free measurement of kinase inhibition.

Causality & Rationale: Pre-incubation of the functionalized indazole with the kinase domain is mandatory. Because indazoles typically function as Type I or Type II ATP-competitive inhibitors, establishing binding equilibrium prior to the introduction of ATP prevents the underestimation of compound potency (which would result in an artificially high ICngcontent-ng-c3247175280="" class="ng-star-inserted">50)[1].

Step-by-Step Workflow:

  • Reagent Prep: Prepare a master mix of recombinant human VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Equilibration (Critical Step): Add the VEGFR-2 master mix to the compound wells and incubate at room temperature for 30 minutes to allow the indazole to bind the ATP pocket[1].

  • Initiation: Initiate the reaction by adding a mixture of ATP (at the Km concentration for VEGFR-2) and the FRET peptide substrate.

  • Detection & Analysis: Incubate for 1 hour, add the development reagent to stop the reaction, and read the fluorescence emission ratio (e.g., 445 nm / 520 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Synth C-H Activation Synthesis Purify HPLC / NMR Validation Synth->Purify Assay FRET Kinase Assay Purify->Assay Cell Cellular Proliferation Assay->Cell SAR SAR & Optimization Cell->SAR SAR->Synth Iterative Design

Caption: Iterative workflow for the synthesis, validation, and biological evaluation of indazoles.

Conclusion

The indazole scaffold remains a cornerstone of modern medicinal chemistry. By carefully selecting between the 1H and 2H tautomers and employing advanced synthetic techniques like Rh(III)-catalyzed C-H activation, researchers can systematically tune the electronic and steric properties of these molecules[1][7]. As demonstrated by the comparative ICngcontent-ng-c3247175280="" class="ng-star-inserted">50 data, strategic functionalization—such as pyrimidine hybridization or specific halogenation—can push target affinity from the micromolar down to the single-digit nanomolar range[2].

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC / NIH. Available at:[Link]

  • Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain. ACS Publications. Available at:[Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC / NIH. Available at:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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